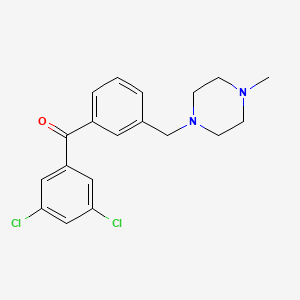

3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, is a derivative of benzophenone with specific substitutions that may influence its chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related benzophenone derivatives and dichlorophen compounds, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

The synthesis of related compounds often involves catalytic oxidation processes, as seen in the preparation of 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, which is achieved using Pd/C and 1,8-diazabicyclo[5.4.0]undec-7-ene in air . This suggests that similar catalytic systems could potentially be employed for the synthesis of 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, with appropriate modifications to the starting materials and reaction conditions.

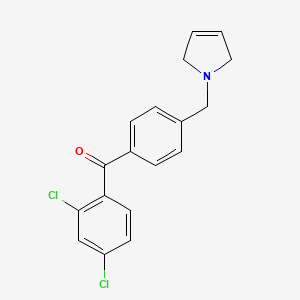

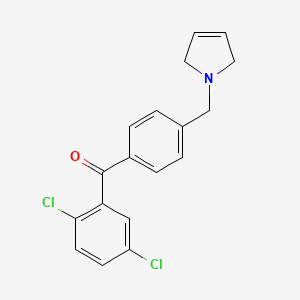

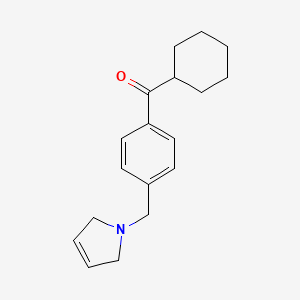

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial in determining their reactivity and interaction with other molecules. For instance, the X-ray studies of the aforementioned radical compound show equidistant slipped π-stacks along the a-axis . Such structural information is vital for understanding the molecular interactions and stability of the compound .

Chemical Reactions Analysis

The reactivity of dichlorophen compounds, as seen in the photolysis of dichlorophen (DCP), leads to various products depending on the reaction conditions, such as pH and the presence of oxygen . This indicates that the chemical reactions involving 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone would also be highly dependent on environmental factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be quite diverse. For example, the radical compound mentioned earlier is thermally stable well past its melting point, with a decomposition onset temperature of 288 °C . Additionally, the electronic and excited state properties of benzophenone derivatives can vary significantly with different solvents, as shown in the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl} benzene-1,2-diol . This suggests that the physical and chemical properties of 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone would need to be studied under various conditions to fully understand its behavior.

Aplicaciones Científicas De Investigación

Specific Scientific Field

Summary of the Application

“3,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone” is used in the production of heat-resistant polymers, specifically polyimides . These polymers have high thermal stability, chemical resistance, and high strength and Young’s modulus .

Methods of Application or Experimental Procedures

The compound is used in a multistep route: Friedel-Crafts alkylation of o-xylene to obtain 3,3’, 4,4’- tetramethyl benzophenone followed by liquid phase oxidation to benzophenonetetracarboxylic acid and dehydration .

Results or Outcomes

The end product is a powder of white or slightly grayish color, which is resistant to air moisture at room temperature . The melting point is 225-228°C .

Safety And Hazards

The safety and hazards associated with 3,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone are not fully detailed in the search results. However, like many chemical compounds, it should be handled with care to avoid potential risks1.

Direcciones Futuras

The future directions for research and applications of 3,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone are not specified in the search results. Given its antibiotic properties, it may have potential uses in medical and pharmaceutical research2.

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCPIMSQPCAOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643449 |

Source

|

| Record name | (3,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898789-29-2 |

Source

|

| Record name | Methanone, (3,5-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)